molecular formula C15H17N3O3S B2605871 (4-(Methylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 1706046-04-9

(4-(Methylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2605871
CAS RN: 1706046-04-9
M. Wt: 319.38
InChI Key: XVWLCEIWEUUNHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes. It can be synthesized by adopting green chemistry principles . Among the synthesized compounds, six compounds 3-chloro-6-morpholinosulfonyl-2-(piperidin-1-yl) quinoxaline (31), 2,3-bis (4-methyl piperazine-1-yl)-6-morpholino sulfonyl quinoxaline (32), 3-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)-6-morpholinosulfonyl quinoxaline (33), 2-(4-methylpiperazin-1-yl)-3-(piperidin-1-yl)-6-morpholino sulfonyl .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The structure of the synthesized compounds was confirmed by physical and spectroscopic data .


Chemical Reactions Analysis

The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Physical And Chemical Properties Analysis

The compound “(4-(Methylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone” has an optimal log P (the logarithm of the ratio of the concentrations of the un-ionized solute in the solvents is called log P) and significant pA2 value (is a negative logarithm of the molar concentration of antagonist .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds structurally related to “(4-(Methylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone” have been synthesized for various medicinal chemistry applications. For instance, compounds with the piperidin-4-yl)methanone structure have been explored for their in vitro antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014). Additionally, the synthesis of novel quinazoline derivatives has been pursued based on targeting the HER_2 receptor, suggesting potential anticancer applications (Cai Zhi-qian, 2015).

Antimicrobial and Antibacterial Activities

Research into compounds with similar functional groups has shown promising antimicrobial and antibacterial properties. For example, thiazolopyrazine-incorporated tetracyclic quinolone antibacterials exhibited more potent activity than ofloxacin against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) isolates (Inoue et al., 1994).

Corrosion Inhibition

Another potential application is in the prevention of corrosion on mild steel in acidic mediums. A study using a novel organic compound as an inhibitor showed better efficiency in preventing mild steel corrosion, indicating potential for “this compound” in similar applications (Singaravelu & Bhadusha, 2022).

Mechanism of Action

The serotonin type 3 (5-HT3) receptor is unique among the seven recognized serotonin receptor “families”. The existence serotonin type 3 receptor (5-HT3) in neuro-anatomical regions stimulated the research interest for novel therapeutic targets such as anxiety, depression, nociception and cognitive function .

properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-22(20,21)11-6-8-18(9-7-11)15(19)14-10-16-12-4-2-3-5-13(12)17-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWLCEIWEUUNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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